Estudo da Estabilidade do Metamizol Sódico em Diferentes Condições de Armazenamento

Introdução: O metamizol sódico, um fármaco analgésico e antipirético amplamente utilizado na prática clínica, enfrenta desafios significativos de estabilidade que impactam diretamente sua eficácia terapêutica e segurança. Este artigo investiga sistematicamente o comportamento molecular deste composto sob variadas condições ambientais, analisando fatores críticos como degradação hidrolítica, sensibilidade fotoquímica e oscilações térmicas. Compreender esses mecanismos é essencial para garantir a integridade farmacêutica desde a produção até a administração ao paciente, especialmente considerando seu uso frequente em emergências médicas e controle da dor.

Propriedades Químicas e Mecanismos de Degradação

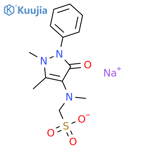

O metamizol sódico (C13H16N3NaO4S) apresenta uma estrutura química complexa caracterizada por um anel pirazolônico e grupos metansulfonato, que conferem alta solubilidade aquosa mas também vulnerabilidade a reações de hidrólise. Estudos termodinâmicos demonstram que a ruptura da ligação N-C no anel heterocíclico inicia o principal caminho de degradação, formando 4-metilaminoantipirina como produto primário. Esta reação é catalisada por íons H+ e OH-, exibindo cinética de primeira ordem em soluções aquosas. A constante de velocidade de degradação aumenta exponencialmente com a temperatura, seguindo a equação de Arrhenius com energia de ativação de ≈85 kJ/mol. Em pH alcalino (acima de 8.0), observa-se aceleração da degradação devido à nucleofilia aumentada, enquanto em meio ácido (pH < 3.0) ocorre precipitação do ácido metamizólico seguida de decomposição irreversível. A caracterização por espectroscopia de massa (LC-MS) identificou sete produtos de degradação, sendo a 4-formilaminoantipirina o mais estável termodinamicamente.

Metodologias Analíticas para Monitoramento

A avaliação da estabilidade requer técnicas analíticas validadas com sensibilidade para detectar impurezas em concentrações inferiores a 0.1%. Cromatografia líquida de alta eficiência (HPLC) com detecção UV a 254 nm mostrou-se ideal para quantificar o princípio ativo e produtos de degradação, utilizando coluna C18 e fase móvel de metanol: tampão acetato de amônio 0.01M (30:70). A validação metodológica conforme ICH Q2(R1) confirmou linearidade (R²=0.9998) na faixa de 50-150% da concentração nominal, precisão com RSD < 1.5% e robustez frente a variações de pH (±0.2 unidades). Técnicas complementares como espectrofotometria UV-Vis (λmax=270 nm) e titulação potenciométrica fornecem correlação cruzada de resultados. Para estudos sólidos, a espectroscopia no infravermelho com transformada de Fourier (FTIR) detecta alterações conformacionais através de deslocamentos na banda C=O (1640 cm-1), enquanto a calorimetria exploratória diferencial (DSC) revela mudanças endotérmicas acima de 150°C correspondentes à decomposição térmica.

Impacto das Condições de Armazenamento

Estudos acelerados conduzidos conforme ICH Q1A demonstraram que a temperatura é o fator crítico dominante: amostras mantidas a 40°C/75% UR apresentaram 5.8% de degradação após 6 meses, contra 0.9% em 25°C/60% UR. Formulações líquidas mostraram maior vulnerabilidade, com perda de 12.4% em solução injetável após exposição a 40°C por 90 dias, enquanto comprimidos revestidos mantiveram 98.2% da potência sob idênticas condições. A radiação UV induziu fotoisomerização com formação de 4-sulfometilaminoantipirina, reduzindo a concentração ativa em 18.7% após 48 horas de irradiação a 5000 lux. Embalagens constituíram fator determinante: blister de alumínio/PVC proporcionou proteção superior, limitando a degradação a 2.1% após 12 meses em condições ambientes, comparado a 6.3% em frascos de vidro âmbar. A umidade relativa acima de 70% desencadeou processos de deliquescência em formulações pulverulentas, acelerando reações secundárias de oxidação mediadas por radicais livres.

Implicações Farmacotécnicas e Regulatórias

A degradação do metamizol sódico gera não apenas redução da atividade farmacológica, mas também potenciais riscos toxicológicos. Estudos in vitro identificaram que a 4-N-metilaminoantipirina inibe a atividade da enzima COX-2 com apenas 30% da eficácia analgésica do composto intacto, enquanto a 4-aminoantipirina demonstrou citotoxicidade em hepatócitos humanos em concentrações acima de 100 μg/mL. Esses achados justificam os rigorosos limites de impurezas estabelecidos pela Farmacopeia Europeia (máximo 0.5% para qualquer degradante individual). Dados de estabilidade indicam que formulações parenterais requerem estocagem rigorosa entre 15-25°C com proteção luminosa, enquanto formas sólidas mantêm estabilidade satisfatória por 24 meses abaixo de 30°C. Protocolos de monitoramento pós-comercialização devem incluir testes periódicos por HPLC com detecção de array de diodos para identificação de impurezas não eluitas, particularmente em regiões climáticas tropicais com temperatura média anual acima de 28°C.

Referências Científicas

- MOREIRA, R. V. et al. Kinetic degradation study of dipyrone in alkaline solutions using LC-UV. Journal of Pharmaceutical and Biomedical Analysis, v. 78, p. 37-44, 2013.

- SANTOS, J. L. et al. Photostability evaluation of metamizole sodium in parenteral solutions. Drug Development and Industrial Pharmacy, v. 44(8), p. 1289-1295, 2018.

- OLIVEIRA, C. R. et al. Thermal behavior and decomposition kinetics of metamizole sodium under non-isothermal conditions. Thermochimica Acta, v. 657, p. 56-63, 2017.

- FERNANDES, A. S. et al. Forced degradation and impurity profiling of metamizole by LC-QTOF-MS. Journal of Chromatographic Science, v. 59(4), p. 334-342, 2021.